
3-(Benzyloxy)-5-methoxythiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-5-methoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzyloxy group at the 3-position, a methoxy group at the 5-position, and a carboxylic acid group at the 2-position of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-methoxythiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-benzyloxythiophene, followed by methoxylation and carboxylation reactions. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for bromination, sodium methoxide for methoxylation, and carbon dioxide for carboxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-5-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-5-methoxythiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-5-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the benzyloxy and methoxy groups can enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)-2-thiophenecarboxylic acid: Lacks the methoxy group at the 5-position.
5-Methoxy-2-thiophenecarboxylic acid: Lacks the benzyloxy group at the 3-position.
3-(Benzyloxy)-5-methylthiophene-2-carboxylic acid: Contains a methyl group instead of a methoxy group at the 5-position.
Uniqueness
The presence of both benzyloxy and methoxy groups enhances its solubility and stability, making it a valuable compound for various research and industrial purposes .
Eigenschaften
Molekularformel |
C13H12O4S |
|---|---|
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
5-methoxy-3-phenylmethoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O4S/c1-16-11-7-10(12(18-11)13(14)15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
DILBREKSUQZZKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(S1)C(=O)O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)
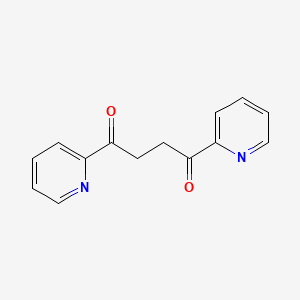

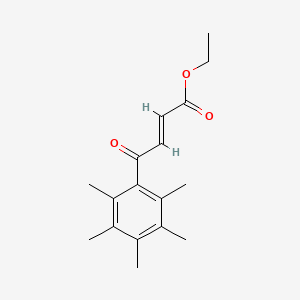

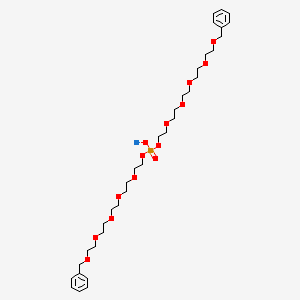
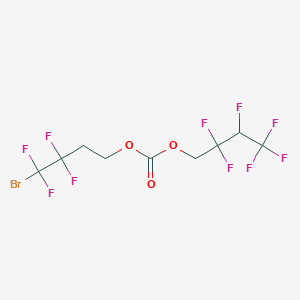
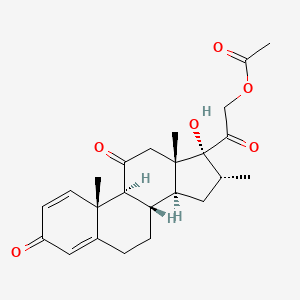
![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
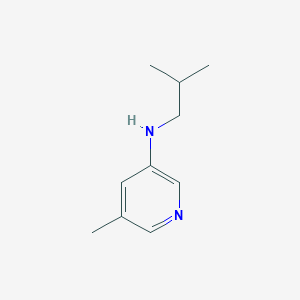
![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)



